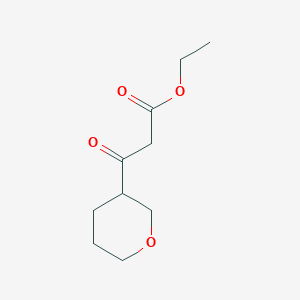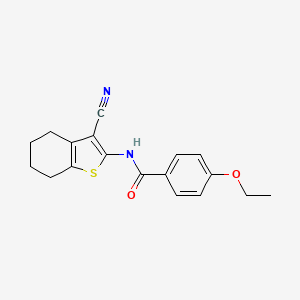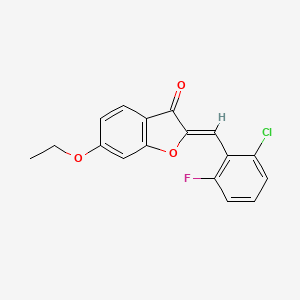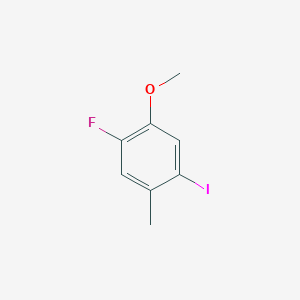
2-Fluoro-5-iodo-4-methylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-5-iodo-4-methylanisole” is a chemical compound with the molecular formula C8H8FIO . It has a molecular weight of 266.05 . The IUPAC name for this compound is 1-fluoro-4-iodo-2-methoxy-5-methylbenzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom, an iodine atom, a methoxy group, and a methyl group .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at ambient temperature .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorane Dye Precursors
2-Fluoro-5-iodo-4-methylanisole is structurally similar to compounds used in the synthesis of important dyes. For instance, 4-Bromo-3-methylanisole is primarily utilized to synthesize black fluorane dye, a key component in thermal paper manufacturing. This process involves a continuous homogeneous bromination technology in a modular microreaction system, providing a high-selectivity mono-bromination method (Xie, Wang, Deng, & Luo, 2020).
2. Antiviral Nucleosides Synthesis
Compounds structurally related to this compound, like 2'-fluoro-5-iodo-arabinofuranosylcytosines and -uracils, have been synthesized and shown to exhibit potent anti-herpes virus activity. These nucleosides demonstrate the importance of the fluorine function in enhancing antiviral effectiveness, with some being significantly effective against different types of herpes simplex virus (Watanabe et al., 1983).
3. Biomarkers of Xenobiotic Toxicity
Compounds like 2-Fluoro-4-methylaniline, which are structurally related to this compound, have been studied for their effects on earthworms. This research has led to the identification of novel biomarkers of xenobiotic toxicity, expanding our understanding of the mechanism of action of toxic chemicals (Bundy et al., 2002).
4. Development of PET Tracers
A chiral precursor for No-Carrier-Added (NCA) PET tracer 6-[18F]Fluoro-L-dopa, synthesized from a compound similar to this compound, represents significant progress in the field of Positron Emission Tomography (PET) imaging. This development could aid in the diagnosis and treatment of various neurological disorders (Kuroda et al., 2000).
5. Organic Electrosynthesis
An electrochemical microreactor has been investigated for the anodic synthesis of compounds like 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, a process potentially applicable to this compound. This approach offers insights into selective and efficient organic synthesis methods (Attour et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-fluoro-4-iodo-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFCVKECUYLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)

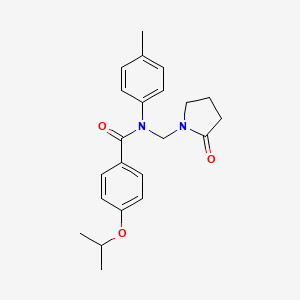
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
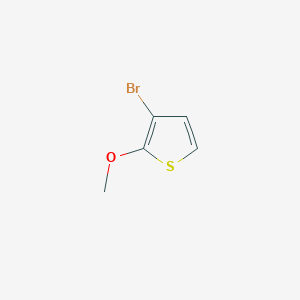
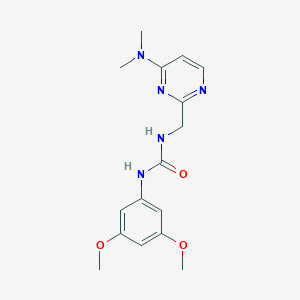
![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)
